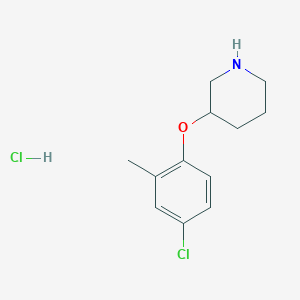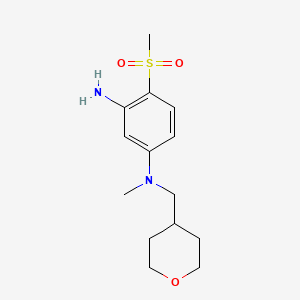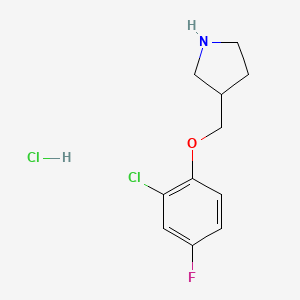
3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride
Vue d'ensemble
Description
“3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17Cl2NO . It has an average mass of 262.176 Da and a monoisotopic mass of 261.068726 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16ClNO.ClH/c1-9-8-10 (13)2-3-12 (9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C12H17Cl2NO . It has an average mass of 262.176 Da and a monoisotopic mass of 261.068726 Da .
Applications De Recherche Scientifique
Paroxetine Hydrochloride
Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor with applications in treating various anxiety disorders. Its physicochemical properties, spectroscopic data, and methods of analysis in pharmaceutical and biological samples have been extensively documented. Additionally, its pharmacokinetics, metabolism, and pharmacological effects are well-studied (Germann, Ma, Han, & Tikhomirova, 2013).
Metabolic Activity in Obese Rats
3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has been studied for its effects on food intake and weight gain in obese rats. It was observed to cause a reduction in food intake and weight gain, alongside an increase in free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).
Effect on Feeding Behavior
Research on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride also includes its impact on feeding behavior. This compound, devoid of psychotropic activity, is noted for its ability to affect the satiety center, thereby reducing obesity in mice induced by gold thioglucose (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure Activation in Rats
The compound was studied for its thermogenic effect in normal rats. It was found to increase energy expenditure by enhancing resting oxygen consumption and disrupting oxidative phosphorylation, which could partially explain its effects on metabolic rate (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Synthesis and Copolymerization
The synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, where the substituents included 3-(4-chlorophenoxy), have been explored. These acrylates were synthesized and characterized, providing insights into new applications in polymer science (Whelpley et al., 2022).
Molecular Structure Analysis
The crystal and molecular structure of compounds such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate have been reported, offering insights into hydrogen bonding and C-H…π interactions in molecular architecture (Khan et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chloro-2-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRFXOSXWKVGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424514.png)

![(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424518.png)
![N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424519.png)
![(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424520.png)
![4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424521.png)
![4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424522.png)
![4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424524.png)

![2-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424526.png)

![2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424528.png)
![3-{[(3-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424534.png)